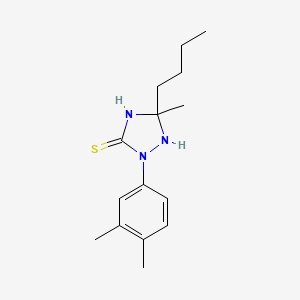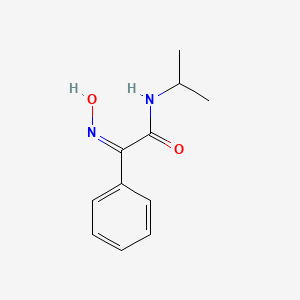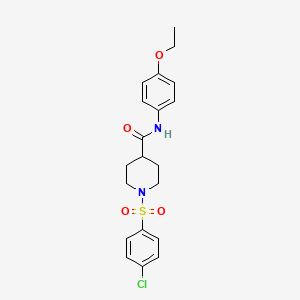![molecular formula C22H20N4O4S B11598917 4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)
4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[7-アセチル-3-(エチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルアセテートは、トリアジノ-ベンゾオキサゼピン誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアジン環がベンゾオキサゼピン環と融合したユニークな三環構造が特徴です。アセチル基とエチルスルファニル基の存在により、その化学的多様性がさらに高まります。
2. 製法
合成経路と反応条件
4-[7-アセチル-3-(エチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルアセテートの合成は、通常、複数のステップを伴います。
トリアジン環の形成: トリアジン環は、ヒドラジン誘導体やニトリルなどの適切な前駆体を、酸性または塩基性条件下で環化させることで合成できます。
ベンゾオキサゼピン環の形成: ベンゾオキサゼピン環は、o-アミノフェノール誘導体と適切なアルデヒドまたはケトンを縮合させることで形成されます。
アセチル基とエチルスルファニル基の導入: アセチル基は、無水酢酸または塩化アセチルを用いたアセチル化反応によって導入できます。エチルスルファニル基は、エチルチオールまたはエチルチオレートを用いた求核置換反応によって導入できます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路を最適化することが必要となるでしょう。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶化やクロマトグラフィーなどの精製技術などが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Formation of the Benzoxazepine Ring: The benzoxazepine ring is formed by the condensation of an o-aminophenol derivative with a suitable aldehyde or ketone.
Introduction of Acetyl and Ethylsulfanyl Groups: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: エチルスルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: アセチル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元できます。
置換: フェニルアセテート基は、求核置換反応を受けることができ、アセテート基が他の求核剤に置換されます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: エトキシドナトリウム、tert-ブトキシドカリウム。
主な生成物
酸化: スルホキシド、スルホン。
還元: アルコール。
置換: 様々な置換フェニル誘導体。
4. 科学研究への応用
4-[7-アセチル-3-(エチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルアセテートは、様々な科学研究への応用において可能性を示しています。
医薬品化学: 抗炎症剤、抗菌剤、抗がん剤としての可能性について研究されています。
薬理学: 酵素や受容体などの生体標的との相互作用について研究されています。
化学生物学: 生体経路やメカニズムを研究するためのプローブとして使用されています。
工業的応用: 他の複雑な有機化合物の合成における中間体としての可能性があります。
科学的研究の応用
4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate has shown potential in various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: Studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic compounds.
作用機序
4-[7-アセチル-3-(エチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルアセテートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアジン環とベンゾオキサゼピン環は、これらの標的への結合を促進する可能性があり、アセチル基とエチルスルファニル基は、化合物の活性と選択性を調節する可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的に依存します。
類似化合物との比較
類似化合物
4-[7-アセチル-3-(メチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルアセテート: エチルスルファニル基の代わりにメチルスルファニル基を持つ類似の構造です。
4-[7-アセチル-3-(エチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルベンゾエート: アセテート基の代わりにベンゾエート基を持つ類似の構造です。
独自性
トリアジン環とベンゾオキサゼピン環のユニークな組み合わせに加えて、特定のアセチル基とエチルスルファニル基は、4-[7-アセチル-3-(エチルスルファニル)-6,7-ジヒドロ[1,2,4]トリアジノ[5,6-d][3,1]ベンゾオキサゼピン-6-イル]フェニルアセテートを他の類似化合物から区別しています。このユニークな構造は、異なる生物活性と化学反応性を付与する可能性があり、さらなる研究開発のための貴重な化合物となります。
特性
分子式 |
C22H20N4O4S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
[4-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] acetate |
InChI |
InChI=1S/C22H20N4O4S/c1-4-31-22-23-20-19(24-25-22)17-7-5-6-8-18(17)26(13(2)27)21(30-20)15-9-11-16(12-10-15)29-14(3)28/h5-12,21H,4H2,1-3H3 |
InChIキー |
FVEMTVHDPZAROX-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OC(=O)C)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-bromo-2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11598841.png)
![6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11598863.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
![methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598873.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)

![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)

![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)
